molecular formula C9H8F3NO2S B1463599 Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate CAS No. 1053660-04-0

Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate

Cat. No.: B1463599
CAS No.: 1053660-04-0
M. Wt: 251.23 g/mol
InChI Key: BJUVWOFMDQZRRW-UHFFFAOYSA-N
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Description

Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a sulfanyl group and an acetate ester. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.

    Esterification: The final step involves esterification to form the acetate ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiols, disulfides, and nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3-(trifluoromethyl)pyridin-2-yl)acetate: Lacks the sulfanyl group, resulting in different reactivity and biological properties.

    Methyl (3-(trifluoromethyl)pyridin-2-ylthio)acetate: Similar structure but with a thioether linkage instead of a sulfanyl group.

    Methyl (3-(trifluoromethyl)pyridin-2-ylsulfonyl)acetate: Contains a sulfonyl group, leading to different chemical and biological properties.

Uniqueness

Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which confer distinct physicochemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfanyl and acetate functional group. The molecular formula is C8H8F3NOSC_8H_8F_3NOS, and it has a molecular weight of approximately 227.27 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity, potentially improving the compound's binding affinity to enzyme active sites.
  • Receptor Modulation : It may act as a modulator for certain receptors involved in cellular signaling pathways.

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For instance, research has shown that similar trifluoromethyl-containing compounds can inhibit bacterial growth effectively. The exact mechanism remains under investigation, but it likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : It may interfere with the cell cycle, leading to increased apoptosis rates.
  • Reactive Oxygen Species (ROS) Production : Enhanced ROS levels can lead to oxidative stress, contributing to cell death.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of this compound against various bacterial strains.
    • Method : Disk diffusion method was employed against Gram-positive and Gram-negative bacteria.
    • Results : The compound showed significant inhibition zones, indicating potent antimicrobial activity.
  • Cytotoxicity Assay :
    • Objective : Assess the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was utilized to determine cell viability post-treatment with varying concentrations.
    • Results : IC50 values were calculated, showing that higher concentrations resulted in reduced cell viability, particularly in breast and lung cancer cell lines.

Data Tables

Biological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion methodSignificant inhibition observed
CytotoxicityMTT assayIC50 values indicate potency

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The lipophilic nature due to the trifluoromethyl group suggests good membrane permeability.
  • Metabolism : Likely metabolized by liver enzymes; further studies are needed to elucidate specific metabolic pathways.
  • Excretion : Predominantly through renal pathways; monitoring for nephrotoxicity is advisable.

Properties

IUPAC Name

methyl 2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2S/c1-15-7(14)5-16-8-6(9(10,11)12)3-2-4-13-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUVWOFMDQZRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=CC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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